Cas no 36744-90-8 (Sulfilimine,S,S-diphenyl-)

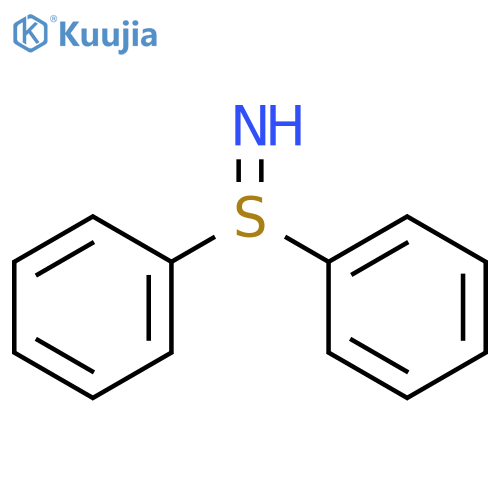

Sulfilimine,S,S-diphenyl- structure

商品名:Sulfilimine,S,S-diphenyl-

Sulfilimine,S,S-diphenyl- 化学的及び物理的性質

名前と識別子

-

- Sulfilimine,S,S-diphenyl-

- imino(diphenyl)-λ<sup>4</sup>-sulfane

- AC1LCXGM

- AC1Q4V3Q

- CHEMBL374038

- diphenyl free sulfimide

- imino(diphenyl)-

- N-H Diphenylsulfilimine

- PubChem23530

- S,S-diphenyl-sulfilimine

- S,S-Diphenylsulfilimine

- S,S-diphenylsulfylimine

- S,S-diphenylsulphilimine

- S,S-Diphenylsulphimine

- SCHEMBL2610969

- D2002

- D85664

- Sulfilimine, S,S-diphenyl-

- EINECS 253-182-0

- AS-58646

- AKOS037645220

- (Phenylsulfinimidoyl)benzene #

- S,S-Diphenylsulphimide

- (DIPHENYL-??-SULFANYLIDENE)AMINE

- imino(diphenyl)-lambda4-sulfane

- 36744-90-8

- diphenylsulfylimine

- 1,1'-sulfinimidoyldibenzene

- DTXSID501313978

- S,S-DIPHENYLSULFIMIDE

- E4-sulfanimine

- Diphenyl-

-

- MDL: MFCD00001757

- インチ: InChI=1S/C12H11NS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H

- InChIKey: LEXXWUCMDYEREL-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)S(=N)C2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 201.06133

- どういたいしつりょう: 248.071641

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 325

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34.3

- 疎水性パラメータ計算基準値(XlogP): 5

じっけんとくせい

- 密度みつど: 1.13

- ふってん: 339.4°Cat760mmHg

- フラッシュポイント: 159°C

- 屈折率: 1.623

- PSA: 23.85

Sulfilimine,S,S-diphenyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D770022-1g |

Sulfilimine,S,S-diphenyl- |

36744-90-8 | 95% | 1g |

$290 | 2023-09-04 | |

| A2B Chem LLC | AD37211-10mg |

Sulfilimine,S,S-diphenyl- |

36744-90-8 | 10mg |

$135.00 | 2024-04-20 | ||

| BAI LING WEI Technology Co., Ltd. | 432538-5G |

S,S-Diphenylsulfilimine, 95% |

36744-90-8 | 95% | 5G |

¥ 3752 | 2022-04-26 | |

| A2B Chem LLC | AD37211-5mg |

Sulfilimine,S,S-diphenyl- |

36744-90-8 | 5mg |

$118.00 | 2024-04-20 | ||

| A2B Chem LLC | AD37211-3mg |

Sulfilimine,S,S-diphenyl- |

36744-90-8 | 3mg |

$105.00 | 2024-04-20 | ||

| BAI LING WEI Technology Co., Ltd. | K82AS-58646-250mg |

(diphenyl-λ?-sulfanylidene)amine |

36744-90-8 | >95% | 250mg |

¥3906 | 2023-11-24 | |

| BAI LING WEI Technology Co., Ltd. | 432538-1G |

S,S-Diphenylsulfilimine, 95% |

36744-90-8 | 95% | 1G |

¥ 940 | 2022-04-26 | |

| A2B Chem LLC | AD37211-2mg |

Sulfilimine,S,S-diphenyl- |

36744-90-8 | 2mg |

$86.00 | 2024-04-20 | ||

| A2B Chem LLC | AD37211-1mg |

Sulfilimine,S,S-diphenyl- |

36744-90-8 | 1mg |

$73.00 | 2024-04-20 |

Sulfilimine,S,S-diphenyl- 関連文献

-

Rebecca L. Grange,Elizabeth A. Clizbe,Emma J. Counsell,P. Andrew Evans Chem. Sci. 2015 6 777

-

Rebecca L. Grange,Elizabeth A. Clizbe,Emma J. Counsell,P. Andrew Evans Chem. Sci. 2015 6 777

-

Kathryn E. Holmes,Paul F. Kelly,Sophie H. Dale,Mark R. J. Elsegood CrystEngComm 2006 8 391

-

Kathryn E Holmes,Paul F Kelly,Mark R J Elsegood ligands. Kathryn E Holmes Paul F Kelly Mark R J Elsegood Dalton Trans. 2004 3488

-

Maximilian Pitscheider,Nina M?usbacher,Stephan A. Sieber Chem. Sci. 2012 3 2035

36744-90-8 (Sulfilimine,S,S-diphenyl-) 関連製品

- 68837-61-6(S,S-Diphenylsulfilimine monohydrate)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量